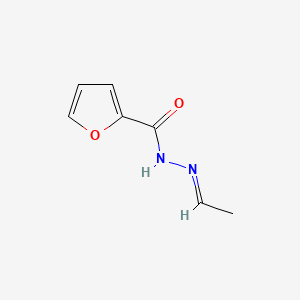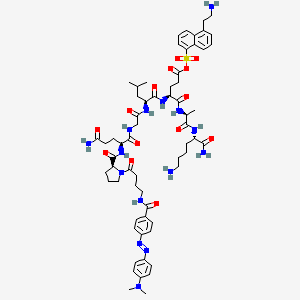
MMP Substrate III, Fluorogenic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
MMP Substrate III, Fluorogenic is a useful research compound. Its molecular formula is C63H87N15O14S and its molecular weight is 1310.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the MMP Substrate III, Fluorogenic are the Matrix Metalloproteinases (MMPs), a group of enzymes that play a crucial role in the degradation of extracellular matrix components . This substrate is specifically cleaved by several MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, MMP-8, MMP-9, MMP-11, MMP-12, MMP-13, and ADAM9/MDC9 .
Mode of Action
This compound is a specific fluorogenic resonance energy transfer (FRET) peptide substrate. It contains an MMP cleavable Gly-Leu bond and EDANS/Dabcyl as a fluorophore/quencher combination . When the substrate is cleaved by the MMP enzyme, the donor-containing substrate fragment diffuses away from the acceptor-containing substrate fragment. This results in the loss of energy transfer and the subsequent appearance of fluorescence .
Biochemical Pathways
The cleavage of the this compound by MMPs is a part of the larger biochemical pathway involving the degradation of the extracellular matrix. This process is crucial in various physiological and pathological processes, including embryogenesis, tissue remodeling, and disease progression .
Pharmacokinetics
Its solubility in dmso and tris-buffered saline, ph 76, suggests that it can be readily absorbed and distributed in biological systems .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The substrate is most effective at a temperature of 37°C and a pH of 7.6 . Additionally, it should be protected from light and stored at -20°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
MMP Substrate III, Fluorogenic plays a crucial role in biochemical reactions by serving as a substrate for various MMPs. It interacts with enzymes such as MMP-2, MMP-9, MMP-3, and MMP-1. The substrate is cleaved at the Gly-Leu bond by these MMPs, resulting in the separation of the fluorophore (EDANS) from the quencher (Dabcyl), thereby producing a fluorescent signal . This interaction is highly specific and sensitive, making it useful for detecting MMP activity in various biological samples.
Cellular Effects
This compound influences various cellular processes by enabling the detection of MMP activity. MMPs are involved in the degradation of extracellular matrix components, which is crucial for processes such as cell migration, tissue remodeling, and wound healing. By detecting MMP activity, this compound helps in understanding how these enzymes affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by MMPs at the Gly-Leu bond. This cleavage separates the EDANS fluorophore from the Dabcyl quencher, resulting in an increase in fluorescence. The substrate’s high sensitivity and specificity are due to the efficient energy transfer between the fluorophore and quencher, which is disrupted upon cleavage . This mechanism allows for real-time monitoring of MMP activity in various biological samples.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The substrate is stable when stored at -20°C and protected from light . Over time, the substrate may degrade, affecting its sensitivity and specificity. Long-term studies have shown that the substrate remains effective for detecting MMP activity, but its performance may decline if not stored properly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, the substrate effectively detects MMP activity without causing adverse effects. At high doses, there may be toxic effects or interference with other cellular processes . It is important to determine the appropriate dosage to ensure accurate detection of MMP activity while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of extracellular matrix components. It interacts with enzymes such as MMP-2, MMP-9, MMP-3, and MMP-1, which are responsible for cleaving the substrate at the Gly-Leu bond . This interaction affects metabolic flux and metabolite levels, providing insights into the role of MMPs in various physiological and pathological processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with MMPs. The substrate is taken up by cells and localized to areas where MMP activity is present. Transporters and binding proteins may facilitate its distribution, ensuring that the substrate reaches its target sites . This distribution is crucial for accurate detection of MMP activity in different cellular and tissue contexts.
Subcellular Localization
This compound is localized to specific subcellular compartments where MMP activity occurs. This localization is influenced by targeting signals and post-translational modifications that direct the substrate to areas such as the extracellular matrix, cell membrane, and intracellular vesicles . The subcellular localization of the substrate affects its activity and function, enabling precise detection of MMP activity in various cellular environments.
Properties
IUPAC Name |
[5-(2-aminoethyl)naphthalen-1-yl]sulfonyl (4S)-4-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-1-[4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H87N15O14S/c1-38(2)36-50(62(88)73-49(61(87)70-39(3)58(84)72-47(57(67)83)15-6-7-32-64)28-30-56(82)92-93(90,91)52-17-9-13-45-40(31-33-65)12-8-14-46(45)52)71-54(80)37-69-60(86)48(27-29-53(66)79)74-63(89)51-16-11-35-78(51)55(81)18-10-34-68-59(85)41-19-21-42(22-20-41)75-76-43-23-25-44(26-24-43)77(4)5/h8-9,12-14,17,19-26,38-39,47-51H,6-7,10-11,15-16,18,27-37,64-65H2,1-5H3,(H2,66,79)(H2,67,83)(H,68,85)(H,69,86)(H,70,87)(H,71,80)(H,72,84)(H,73,88)(H,74,89)/t39-,47-,48-,49-,50-,51-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGNTKLGZGISLF-HPRKGXSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)OS(=O)(=O)C1=CC=CC2=C(C=CC=C21)CCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCC(=O)OS(=O)(=O)C1=CC=CC2=C(C=CC=C21)CCN)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)CCCNC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H87N15O14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1310.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3R)-3-Amino-2-oxopyrrolidin-1-yl]acetic acid](/img/structure/B574687.png)
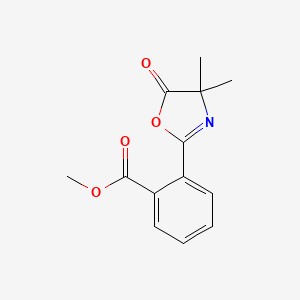
![6H-Indeno[1,2-b]oxirene,1a,6a-dihydro-6-(1-methylethyl)-,[1aS-(1aalpha,6bta,6aalpha)]-(9CI)](/img/new.no-structure.jpg)
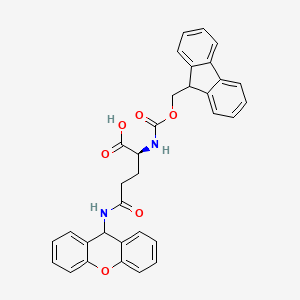
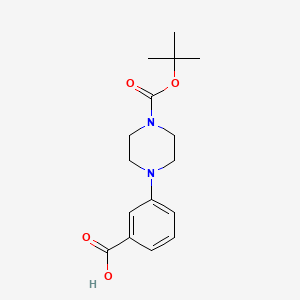
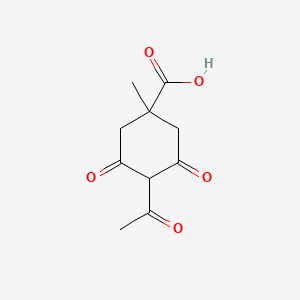
![(6R,7S)-7-amino-3-formyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B574700.png)
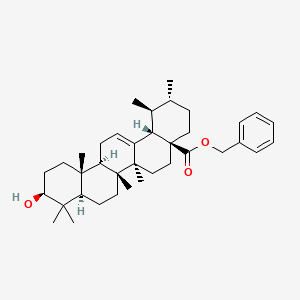
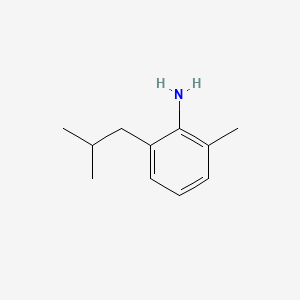
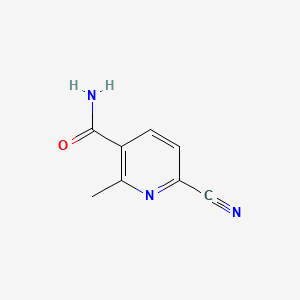
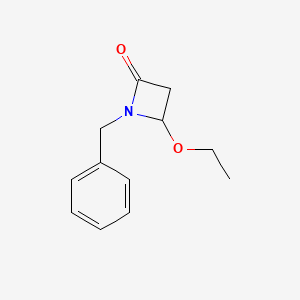
![2H-[1,3]Thiazolo[4,5-E]indazole](/img/structure/B574707.png)
